

An In-depth Technical Guide on the Thermodynamic Properties of Isopropyl Valerate

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Compound of Interest

Compound Name: *Isopropyl valerate*

Cat. No.: *B102743*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl valerate (also known as propan-2-yl pentanoate) is an organic ester with the chemical formula $C_8H_{16}O_2$. It is recognized for its characteristic fruity aroma and is utilized as a flavoring and fragrance agent. Beyond its sensory applications, a thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and potential applications in various scientific fields, including drug development where esters are common functional groups. This technical guide provides a comprehensive overview of the available and estimated thermodynamic data for **isopropyl valerate**, detailed experimental protocols for their determination, and a logical workflow for data acquisition and analysis.

Core Thermodynamic Properties

A summary of the key physical and thermodynamic properties of **isopropyl valerate** is presented below. Due to a lack of extensive experimental data in the literature for some thermodynamic properties, estimations based on reliable group additivity methods have been included.

Physical Properties of Isopropyl Valerate

| Property | Value | Source |
|-------------------|-----------------------------------------------|-------------------------|
| Molecular Formula | C ₈ H ₁₆ O ₂ | --INVALID-LINK-- |
| Molecular Weight | 144.21 g/mol | --INVALID-LINK-- |
| CAS Number | 18362-97-5 | --INVALID-LINK-- |
| Boiling Point | 157.09 °C (estimated) | The Good Scents Company |
| Flash Point | 46.67 °C | The Good Scents Company |
| Vapor Pressure | 2.88 mmHg @ 25 °C (estimated) | The Good Scents Company |

Estimated Thermodynamic Properties of Isopropyl Valerate

Experimental data for the heat capacity and standard enthalpy of formation of **isopropyl valerate** are not readily available. Therefore, these properties have been estimated using the Joback group contribution method. This method predicts thermodynamic properties based on the summation of contributions from individual functional groups within the molecule.

| Property | Estimated Value | Method |
|---------------------------------------------------------|--------------------------------------------|---------------|
| Ideal Gas Heat Capacity (Cp) | See Table Below for Temperature Dependence | Joback Method |
| Standard Enthalpy of Formation ($\Delta H^{\circ f}$) | -535.5 kJ/mol (Ideal Gas, 298 K) | Joback Method |
| Heat of Vaporization (ΔH_{vap}) | 39.8 kJ/mol (at normal boiling point) | Joback Method |

Estimated Ideal Gas Heat Capacity (Cp) of **Isopropyl Valerate** (Joback Method)

The Joback method uses a polynomial to express the ideal gas heat capacity as a function of temperature:

$$C_p \text{ (J/mol}\cdot\text{K)} = (\Sigma a - 37.93) + (\Sigma b + 0.210)T + (\Sigma c - 3.91 \times 10^{-4})T^2 + (\Sigma d + 2.06 \times 10^{-7})T^3$$

For **isopropyl valerate** ($C_8H_{16}O_2$), the group contributions are:

- $-CH_3$: 2
- $-CH_2-$: 3
- $>CH-$ (non-ring): 1
- $-COO-$ (ester): 1

| Temperature (K) | Estimated C_p (J/mol·K) |
|-----------------|---------------------------|
| 298.15 | 245.8 |
| 400 | 302.1 |
| 500 | 352.5 |
| 600 | 397.0 |
| 700 | 435.6 |
| 800 | 468.3 |
| 900 | 495.1 |
| 1000 | 516.0 |

Experimental Protocols for Thermodynamic Property Determination

To obtain precise experimental data, the following detailed protocols are recommended.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the isobaric heat capacity (C_p) of liquid **isopropyl valerate** as a function of temperature.

Apparatus:

- Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
- Hermetically sealable aluminum pans and lids.
- Microbalance (± 0.01 mg accuracy).
- High purity ($\geq 99.5\%$) **isopropyl valerate**.
- Sapphire standard for heat capacity calibration.

Procedure:

- Calibration:
 - Perform a temperature and enthalpy calibration of the DSC instrument using a certified indium standard.
 - Perform a heat capacity calibration using a sapphire standard across the desired temperature range.
- Sample Preparation:
 - Using a microbalance, accurately weigh 10-15 mg of **isopropyl valerate** into a tared hermetic aluminum pan.
 - Hermetically seal the pan to prevent any loss of sample due to vaporization during the experiment.
 - Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
- Measurement:
 - Place the sample pan and the reference pan into the DSC cell.
 - Equilibrate the system at the starting temperature (e.g., 273.15 K).
 - Heat the sample and reference pans at a constant rate (e.g., 10 K/min) to the final temperature (e.g., 373.15 K).

- Record the differential heat flow between the sample and reference pans as a function of temperature.
- Data Analysis:
 - Run a baseline experiment with two empty pans using the same temperature program.
 - Run a calibration experiment with the sapphire standard using the same temperature program.
 - The heat capacity of the sample (C_p) is calculated using the following equation: $C_{p,\text{sample}} = (\text{DSC_sample} - \text{DSC_baseline}) / (\text{DSC_sapphire} - \text{DSC_baseline}) * C_{p,\text{sapphire}} * (\text{mass_sapphire} / \text{mass_sample})$

Determination of Enthalpy of Combustion by Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH_c°) of **isopropyl valerate**, from which the standard enthalpy of formation (ΔH_f°) can be calculated.

Apparatus:

- Isoperibol bomb calorimeter.
- Oxygen bomb.
- Benzoic acid (certified standard).
- Ignition wire (e.g., nickel-chromium).
- High-pressure oxygen cylinder.
- Balance (± 0.0001 g accuracy).
- Gelatin capsules or other suitable sample holders.

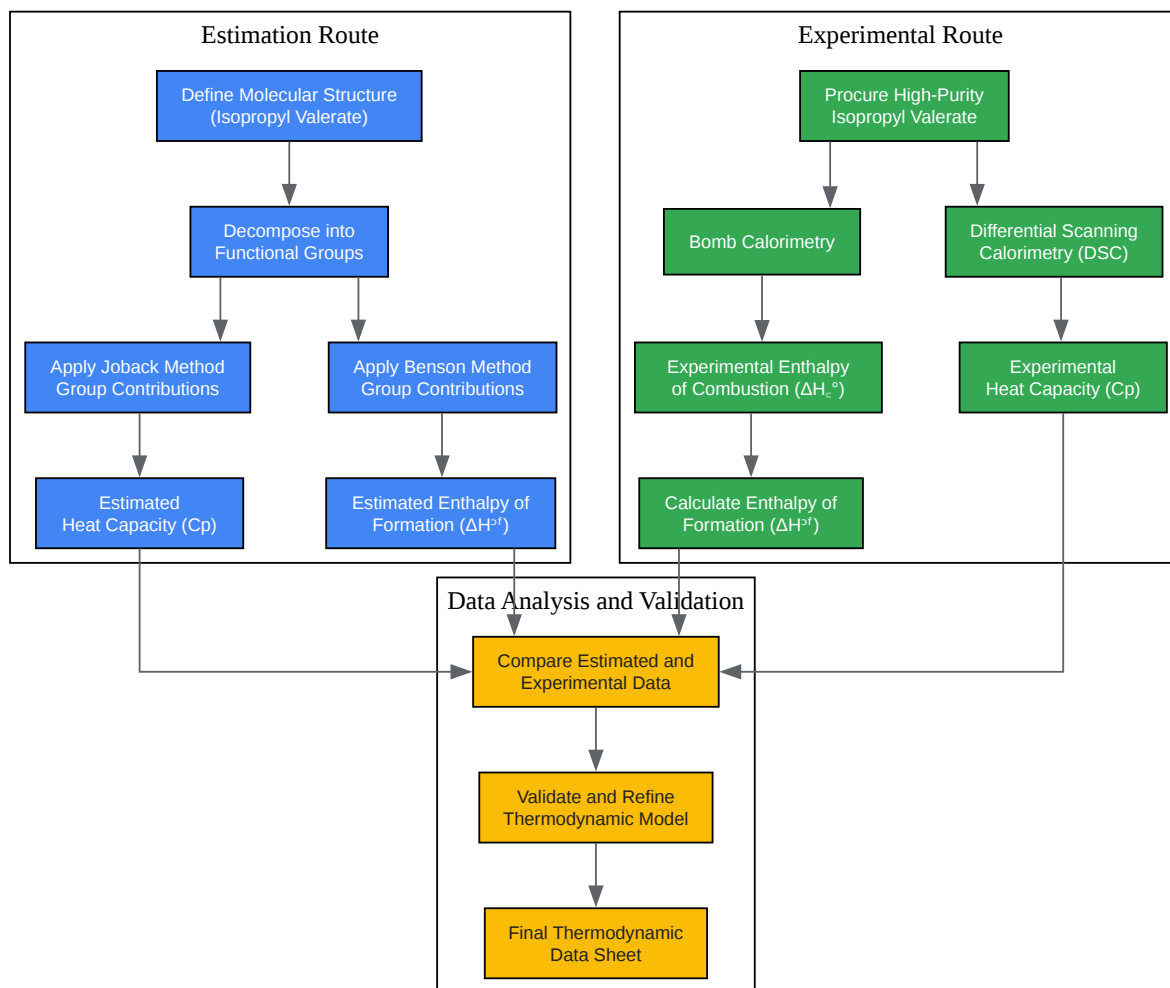
Procedure:

- Calorimeter Calibration:
 - Determine the heat capacity of the calorimeter ($C_{\text{calorimeter}}$) by combusting a known mass (approximately 1 g) of benzoic acid.
 - Press a pellet of benzoic acid and weigh it accurately.
 - Place the pellet in the crucible inside the bomb.
 - Attach a known length of ignition wire.
 - Assemble the bomb, purge with oxygen, and then fill with oxygen to a pressure of approximately 30 atm.
 - Immerse the bomb in a known mass of water in the calorimeter.
 - Ignite the sample and record the temperature change of the water.
 - Calculate $C_{\text{calorimeter}}$ using the known enthalpy of combustion of benzoic acid.
- Sample Combustion:
 - Accurately weigh a gelatin capsule containing approximately 0.5-0.8 g of **isopropyl valerate**.
 - Place the capsule in the crucible of the bomb.
 - Repeat the procedure for assembling, charging with oxygen, and immersing the bomb in the calorimeter as was done for the calibration.
 - Ignite the sample and record the temperature change.
- Data Analysis:
 - Calculate the total heat released during the combustion of the sample using the temperature change and the heat capacity of the calorimeter.
 - Correct for the heat of combustion of the gelatin capsule and the ignition wire.

- The standard enthalpy of combustion (ΔH_c°) is calculated from the corrected heat release and the moles of **isopropyl valerate** combusted.
- The standard enthalpy of formation (ΔH_f°) can then be calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the determination and analysis of the thermodynamic properties of **isopropyl valerate**, incorporating both experimental and estimation methods.



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Caption: Workflow for Thermodynamic Property Determination of **Isopropyl Valerate**.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of **isopropyl valerate** for researchers, scientists, and drug development professionals. While experimental data for some key thermodynamic parameters are sparse, estimation methods like the Joback method offer valuable initial assessments. The detailed experimental protocols for Differential Scanning Calorimetry and bomb calorimetry provide a clear path for obtaining high-quality experimental data. The integration of estimated and experimental data, as outlined in the workflow diagram, allows for a comprehensive and validated understanding of the thermodynamic behavior of **isopropyl valerate**, which is essential for its safe and effective application in various industrial and scientific contexts.

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